limertinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

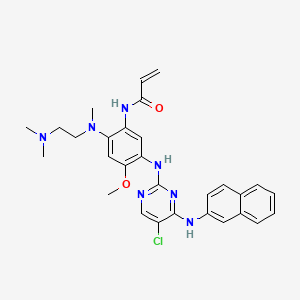

N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32ClN7O2/c1-6-27(38)33-23-16-24(26(39-5)17-25(23)37(4)14-13-36(2)3)34-29-31-18-22(30)28(35-29)32-21-12-11-19-9-7-8-10-20(19)15-21/h6-12,15-18H,1,13-14H2,2-5H3,(H,33,38)(H2,31,32,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPVTCLSVVUPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)NC3=CC4=CC=CC=C4C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Limertinib: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limertinib, also known as ASK120067, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. The information is intended to support researchers and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is an orally active, potent, and irreversible inhibitor of EGFR, particularly targeting the T790M mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][][5]

| Property | Value | Reference |

| CAS Number | 1934259-00-3 | [6] |

| Molecular Formula | C₂₉H₃₂ClN₇O₂ | [6] |

| Molecular Weight | 546.07 g/mol | [][6] |

| Synonyms | ASK120067 | [6] |

Mechanism of Action and Signaling Pathway

This compound selectively and irreversibly inhibits the kinase activity of mutant EGFR, including the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.[3][5] By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against EGFR mutations in various preclinical studies.

| Assay Type | Target | IC₅₀ (nM) | Reference |

| Kinase Assay | EGFRT790M | 0.3 | [3][5] |

| Kinase Assay | EGFRL858R/T790M | 0.3 | [3] |

| Kinase Assay | EGFRexon19del | 0.5 | [3] |

| Kinase Assay | EGFRWT | 6.0 | [3][5] |

Cell-Based Assays

In cellular assays, this compound effectively suppressed the proliferation of NSCLC cells harboring EGFR mutations and induced apoptosis.[6] For instance, in BaF3 cells engineered to express EGFR with an exon 20 insertion (insNPG), this compound treatment led to a significant increase in apoptosis. After 24 hours of treatment, apoptosis rates increased from 8.0% in the control group to 68.0%, 84.6%, and 88.8% at this compound concentrations of 0.1, 0.3, and 1 µM, respectively.[6]

In Vivo Studies

Oral administration of this compound in xenograft models of NSCLC resulted in significant tumor regression by inhibiting EGFR signaling.[6]

Clinical Efficacy (Phase IIb Study)

A multicenter, single-arm, phase IIb study evaluated the efficacy and safety of this compound in patients with locally advanced or metastatic EGFR T790M-mutated NSCLC who had progressed on prior EGFR TKI therapy.[1][2]

| Efficacy Endpoint | All Patients (n=301) | Patients with CNS Metastases (n=99) | Reference |

| Objective Response Rate (ORR) | 68.8% | 64.6% | [1][2] |

| Disease Control Rate (DCR) | 92.4% | Not Reported | [1][2] |

| Median Progression-Free Survival (PFS) | 11.0 months | 9.7 months | [1][2] |

| Median Duration of Response (DOR) | 11.1 months | 9.6 months | [1][2] |

Experimental Protocols

EGFR Kinase Assay (In Vitro)

This protocol is adapted from established methods for measuring the potency of kinase inhibitors.

Objective: To determine the IC₅₀ of this compound against wild-type and mutant EGFR.

Materials:

-

Recombinant human EGFR (wild-type and mutant forms)

-

ATP

-

Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution (in DMSO)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add a fixed concentration of EGFR enzyme to each well of a 384-well plate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., H1975, PC-9)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the NSCLC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for EGFR Phosphorylation

Objective: To evaluate the effect of this compound on EGFR phosphorylation and downstream signaling.

Materials:

-

NSCLC cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-phospho-ERK1/2, anti-total ERK1/2

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture NSCLC cells and treat with this compound at various concentrations for a defined period.

-

Lyse the cells with lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

This compound is a potent third-generation EGFR TKI with significant activity against EGFR T790M-mutated NSCLC. The data presented in this guide underscore its potential as a valuable therapeutic agent. The provided experimental protocols offer a foundation for researchers to further investigate the properties and applications of this compound in preclinical and translational research settings.

References

- 1. Efficacy and safety of ASK120067 (this compound) in patients with locally advanced or metastatic EGFR T790M-mutated non–small cell lung cancer: A multicenter, single-arm, phase IIb study. - ASCO [asco.org]

- 2. Efficacy and Safety of this compound (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Innovent and ASK Pharm Jointly Announce NMPA Approval of this compound, a Third-generation EGFR TKI for the Treatment of Lung Cancer [prnewswire.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | ASK120067 (this compound) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

Preclinical Profile of Limertinib in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (formerly ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical activity in non-small cell lung cancer (NSCLC) models.[1] As a covalent inhibitor, this compound is designed to target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2] This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the mechanism of action, efficacy, and selectivity of this compound in NSCLC, with a focus on models harboring EGFR exon 20 insertion mutations.

Core Efficacy Data

The preclinical efficacy of this compound has been evaluated through in vitro and in vivo studies, demonstrating its potent inhibitory activity against various EGFR mutations.

In Vitro Kinase and Cellular Activity

This compound has shown potent and selective inhibition of EGFR kinase activity and the proliferation of NSCLC cell lines with various EGFR mutations.

Table 1: In Vitro Kinase and Antiproliferative Activity of this compound in NSCLC Models

| Assay Type | Target/Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Comparator IC50 (nM) | Reference |

| Kinase Activity | EGFR D770_N771insNPG | Exon 20 Insertion | 1.8 | Gefitinib: >1000, Erlotinib: >1000 | [3] |

| Cell Viability | BaF3-EGFR insNPG | Exon 20 Insertion | 15.3 | Gefitinib: 1380, Erlotinib: 1650 | [3] |

| NCI-H1975 | L858R/T790M | 12 | - | [2] | |

| PC-9 | Exon 19 del | 6 | - | [2] | |

| HCC827 | Exon 19 del | 2 | - | [2] | |

| A431 | Wild-Type | 338 | - | [2] | |

| LoVo | Wild-Type | >1000 | - | [2] | |

| A549 | Wild-Type | 1541 | - | [2] |

IC50: Half-maximal inhibitory concentration.

In Vivo Antitumor Efficacy

Oral administration of this compound led to significant, dose-dependent tumor regression in a xenograft model of NSCLC with an EGFR exon 20 insertion mutation.[4]

Table 2: In Vivo Efficacy of this compound in BaF3-EGFR insNPG Xenograft Model

| Treatment Group | Dose (mg/kg/day) | Administration Route | Tumor Growth Inhibition (TGI) (%) | Reference |

| Vehicle Control | - | Oral | - | [4] |

| This compound | 15 | Oral | 32.5 | [4] |

| This compound | 25 | Oral | 48.5 | [4] |

| This compound | 50 | Oral | 65.9 | [4] |

| Erlotinib | 50 | Oral | Not significant | [4] |

Mechanism of Action: EGFR Signaling Inhibition

This compound exerts its antitumor effects by irreversibly binding to the cysteine residue at position 797 in the ATP-binding pocket of EGFR, thereby blocking its kinase activity and downstream signaling pathways that are crucial for tumor cell proliferation and survival.

Experimental Protocols

This section details the methodologies employed in the key preclinical studies of this compound.

In Vitro Assays

The inhibitory activity of this compound against EGFR D770_N771insNPG kinase was assessed using an enzyme-linked immunosorbent assay (ELISA).[3]

The antiproliferative effect of this compound on BaF3 cells engineered to express EGFR with an exon 20 insertion (insNPG) was determined using the Cell Counting Kit-8 (CCK-8) assay.[3][5]

-

Cell Seeding: BaF3-EGFR insNPG cells were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound, gefitinib, or erlotinib.

-

Incubation: The plates were incubated for a specified period (e.g., 72 hours).

-

CCK-8 Addition: CCK-8 solution was added to each well.

-

Incubation: Plates were incubated for 1-4 hours to allow for the conversion of WST-8 to formazan by cellular dehydrogenases.

-

Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves.

The induction of apoptosis by this compound was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3][6]

The effect of this compound on EGFR phosphorylation and downstream signaling was assessed by Western blot.[3][7]

-

Cell Lysis: BaF3-EGFR insNPG cells were treated with this compound and then lysed.

-

Protein Quantification: Protein concentration in the lysates was determined.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies against phospho-EGFR, total EGFR, and other signaling proteins.

-

Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

The antitumor activity of this compound in a living organism was evaluated using a subcutaneous xenograft model.[4]

-

Cell Implantation: BALB/c nude mice were subcutaneously injected with BaF3-EGFR insNPG cells.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment: Mice were randomized into groups and treated orally with this compound (15, 25, or 50 mg/kg/day), erlotinib (50 mg/kg/day), or vehicle control.

-

Tumor Measurement: Tumor volume was measured regularly.

-

Endpoint: At the end of the study, tumors were excised and weighed, and the tumor growth inhibition (TGI) was calculated.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic studies of this compound in mice, including parameters such as Cmax, Tmax, half-life, and oral bioavailability, are not extensively reported in the publicly available literature. A clinical study in healthy Chinese volunteers indicated that food intake reduced the rate and increased the extent of this compound absorption.

Conclusion

The preclinical data for this compound strongly support its development as a potent and selective third-generation EGFR TKI for the treatment of NSCLC. Its significant activity against tumors harboring EGFR exon 20 insertion mutations, a patient population with high unmet medical need, is particularly noteworthy. The detailed experimental protocols provided herein offer a basis for further research and comparative studies in the field of targeted therapy for NSCLC.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | ASK120067 (this compound) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

- 5. ptglab.com [ptglab.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Limertinib: An In-Depth Technical Guide to In Vitro Potency and IC50 Values

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (also known as ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in the EGFR gene that are implicated in non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the in vitro potency and IC50 values of this compound, detailing the experimental methodologies used for their determination and visualizing the associated signaling pathways.

Core Data Presentation

The in vitro efficacy of this compound has been evaluated through its inhibitory activity against various EGFR mutations at the enzymatic level and its anti-proliferative effects on different NSCLC cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target EGFR Mutation | IC50 (nM) |

| EGFRT790M | 0.3[3][4] |

| EGFRL858R/T790M | 0.3[3] |

| EGFRexon19del | 0.5[3] |

| Wild-Type EGFR (EGFRWT) | 6.0[3][4] |

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| NCI-H1975 | L858R/T790M | 12[3] |

| PC-9 | exon19del | 6[3] |

| HCC827 | exon19del | 2[3] |

| A431 | Wild-Type | 338[3] |

| LoVo | Wild-Type | Not specified, range 338-1541[3] |

| A549 | Wild-Type | 1541[3] |

Experimental Protocols

The determination of this compound's in vitro potency and IC50 values relies on standardized experimental assays. Below are detailed methodologies for the key experiments cited.

In Vitro Kinase Activity Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the phosphorylation activity of purified EGFR kinase domains.

Materials:

-

Recombinant human EGFR kinase domains (wild-type and various mutants)

-

Poly (Glu, Tyr) 4:1 as a substrate

-

ATP solution

-

This compound (or other test compounds)

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

96-well microtiter plates

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the Poly (Glu, Tyr) 4:1 substrate and incubate overnight at 4°C. Wash the wells with a suitable wash buffer.

-

Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

-

Kinase Reaction: Add the recombinant EGFR kinase, the prepared this compound dilutions, and ATP to the coated wells. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction.

-

Detection: Wash the wells to remove ATP and unbound kinase. Add an HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature. This antibody will bind to the phosphorylated tyrosine residues on the substrate.

-

Signal Development: After another wash step, add the TMB substrate. The HRP enzyme will catalyze the conversion of TMB, resulting in a color change.

-

Measurement: Stop the reaction by adding a stop solution. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (CCK-8)

This colorimetric assay measures cell viability to determine the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

NSCLC cell lines (e.g., NCI-H1975, PC-9, HCC827, A431)

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8) solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the NSCLC cells into 96-well plates at a predetermined density (e.g., 5 x 103 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 tetrazolium salt in the CCK-8 solution to a yellow-colored formazan dye.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The amount of formazan produced is directly proportional to the number of living cells. Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which, when aberrantly activated, drives tumor cell proliferation and survival. The primary downstream pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.

References

- 1. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneonline.com [geneonline.com]

Limertinib's Selectivity for Mutant vs. Wild-Type EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations that confer resistance to earlier-generation TKIs, while sparing wild-type (WT) EGFR. This selectivity profile is crucial for minimizing off-target toxicities, such as rash and diarrhea, which are common with less selective EGFR inhibitors. This technical guide provides an in-depth analysis of this compound's selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: this compound's Potency Against EGFR Variants

The selectivity of this compound is quantified by comparing its half-maximal inhibitory concentration (IC50) against various mutant forms of EGFR versus its activity against the wild-type receptor. A lower IC50 value indicates higher potency. The data presented in the tables below has been compiled from publicly available preclinical data.

| EGFR Mutation | This compound IC50 (nM) | Reference |

| EGFR L858R/T790M | 0.3 | [1] |

| EGFR T790M | 0.5 | [1] |

| EGFR exon 19 deletion | 0.5 | [1] |

| Wild-Type EGFR | 6.0 | [1] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table showcases the potent inhibitory activity of this compound against clinically relevant EGFR mutations, including the resistance mutation T790M and sensitizing mutations like L858R and exon 19 deletions. Notably, the IC50 for wild-type EGFR is significantly higher, indicating a favorable selectivity profile.

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |

| NCI-H1975 | L858R/T790M | 12 | [1] |

| PC-9 | exon 19 deletion | 6 | [1] |

| HCC827 | exon 19 deletion | 2 | [1] |

| A431 | Wild-Type | 338 - 1541 | [1] |

| LoVo | Wild-Type | 338 - 1541 | [1] |

| A549 | Wild-Type | 338 - 1541 | [1] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines. This table demonstrates this compound's potent anti-proliferative effects in cancer cell lines harboring EGFR mutations. In contrast, cell lines with wild-type EGFR require substantially higher concentrations of this compound to achieve a similar inhibitory effect, further confirming its selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity of EGFR inhibitors like this compound.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of purified EGFR kinase domains and the inhibitory effect of compounds.

Materials:

-

Recombinant human EGFR protein (Wild-Type and mutant variants)

-

This compound (or other test compounds) dissolved in DMSO

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a multi-well plate, add the EGFR enzyme, the substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

ATP Generation and Luminescence Measurement: Add Kinase Detection Reagent to convert the generated ADP back to ATP and then measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT/CCK-8 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

-

Human non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H1975, PC-9, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or other test compounds) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl) for MTT assay

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

-

For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the data on a dose-response curve.

Western Blot Analysis of EGFR Pathway Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in a cellular context.

Materials:

-

NSCLC cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK)

-

HRP-conjugated secondary antibodies

-

Protein electrophoresis and transfer equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for a defined period. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (total and phosphorylated forms).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the intensity of the phosphorylated protein bands in the this compound-treated samples to the control samples to assess the degree of pathway inhibition.

Mandatory Visualizations

EGFR Signaling Pathway and this compound's Mechanism of Action

Caption: EGFR signaling pathway and the selective inhibition by this compound.

Experimental Workflow for Determining this compound's IC50

References

Limertinib's Activity Against EGFR Exon 20 Insertion Mutations: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Epidermal Growth Factor Receptor (EGFR), particularly exon 20 insertions (Ex20ins), represent a significant challenge in the treatment of non-small cell lung cancer (NSCLC). These mutations often confer resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). Limertinib (ASK120067), a novel third-generation EGFR TKI, has demonstrated promising preclinical activity against these challenging mutations. This document provides an in-depth technical guide on the preclinical evaluation of this compound's efficacy against EGFR Ex20ins mutations, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its validation.

Introduction: The Challenge of EGFR Exon 20 Insertions

EGFR mutations are well-established oncogenic drivers in NSCLC, with classic mutations (exon 19 deletions and L858R substitution) showing sensitivity to EGFR TKIs. However, EGFR Ex20ins mutations, accounting for approximately 4-12% of all EGFR mutations, are largely resistant to conventional EGFR inhibitors.[1] This resistance is primarily due to structural changes in the ATP-binding pocket of the EGFR kinase domain, which hinder the binding of earlier-generation TKIs.[2] Consequently, there is a critical unmet need for effective therapies for patients with NSCLC harboring these specific mutations.[1]

This compound has emerged as a potential therapeutic agent for this patient population. Initially developed as a potent inhibitor of the T790M resistance mutation, its activity spectrum has been found to extend to EGFR Ex20ins.[3][4]

Mechanism of Action of this compound

This compound is an irreversible, third-generation EGFR TKI. Its mechanism of action against EGFR Ex20ins mutations involves covalent binding to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the downstream signaling pathways that promote tumor cell proliferation and survival.[3][4]

dot

Caption: this compound's Mechanism of Action.

Quantitative Efficacy Data

The preclinical efficacy of this compound against various EGFR Ex20ins mutations has been evaluated through in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| EGFR Mutant | This compound IC50 (nM) |

| Exon 20 ins (insNPG) | 12.3 |

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.

Table 2: In Vitro Cellular Proliferation Inhibition by this compound

| Cell Line | EGFR Mutation | This compound IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |

| BaF3-EGFR-insNPG | Exon 20 ins | 25.7 | >10,000 | >10,000 |

IC50 values represent the concentration of the drug required to inhibit 50% of cell proliferation.

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) % |

| Vehicle | - | 0 |

| This compound | 25 mg/kg | Significant tumor regression |

| This compound | 50 mg/kg | Significant tumor regression |

Data derived from BaF3-EGFR-insNPG xenograft model in nude mice.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

In Vitro Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR Ex20ins kinase.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human EGFR protein with the D770_N771insNPG (insNPG) mutation was used. Poly(Glu, Tyr)4:1 was used as the substrate.

-

Reaction Mixture: The kinase reaction was performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

-

Compound Dilution: this compound was serially diluted in DMSO to achieve a range of final concentrations.

-

Assay Procedure:

-

The EGFR enzyme was incubated with varying concentrations of this compound for 10 minutes at room temperature.

-

The kinase reaction was initiated by adding ATP and the substrate.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The amount of ADP produced was measured using a kinase-glo assay system.

-

-

Data Analysis: The IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.

Cell Culture and Proliferation Assay

Objective: To assess the anti-proliferative activity of this compound in cells engineered to express EGFR Ex20ins mutations.

Protocol:

-

Cell Line: Ba/F3 cells, a murine pro-B cell line, were engineered to express human EGFR with the D770_N771insNPG mutation.

-

Cell Culture: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Proliferation Assay (CellTiter-Glo):

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, cells were treated with serial dilutions of this compound, gefitinib, or erlotinib.

-

Following a 72-hour incubation, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.

-

-

Data Analysis: IC50 values were determined from dose-response curves using graph-fitting software.

Western Blot Analysis for EGFR Phosphorylation

Objective: To evaluate the effect of this compound on EGFR phosphorylation and downstream signaling.

Protocol:

-

Cell Treatment: BaF3-EGFR-insNPG cells were treated with varying concentrations of this compound for 4 hours.

-

Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and GAPDH.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

dot

Caption: Western Blot Experimental Workflow.

In Vivo Xenograft Tumor Model

Objective: To assess the in vivo anti-tumor efficacy of this compound.

Protocol:

-

Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.

-

Tumor Implantation: 1 x 10^7 BaF3-EGFR-insNPG cells were subcutaneously injected into the right flank of each mouse.

-

Treatment: When tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment groups. This compound (25 and 50 mg/kg) or vehicle was administered orally once daily.

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²)/2.

-

Efficacy Endpoint: The primary endpoint was tumor growth inhibition (TGI).

-

Pharmacodynamic Analysis: At the end of the study, tumors were excised for western blot analysis of p-EGFR levels.

Conclusion

The preclinical data strongly support the potent and selective activity of this compound against NSCLC models driven by EGFR exon 20 insertion mutations. This compound effectively inhibits the kinase activity of EGFR Ex20ins mutants, leading to the suppression of downstream signaling pathways, inhibition of cell proliferation, and induction of apoptosis. Furthermore, oral administration of this compound results in significant tumor regression in in vivo xenograft models. These findings highlight this compound as a promising therapeutic agent for this patient population with a high unmet medical need and warrant further clinical investigation.

References

- 1. EGFR exon 20 insertion mutations and response to osimertinib in non-small-cell lung cancer | springermedizin.de [springermedizin.de]

- 2. m.youtube.com [m.youtube.com]

- 3. Frontiers | ASK120067 (this compound) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Limertinib Stock Solution Preparation and Storage

Introduction

Limertinib, also known as ASK120067, is a potent, orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target EGFR mutations, including the T790M resistance mutation, as well as sensitizing mutations like exon 19 deletions and the exon 21 L858R substitution, while showing selectivity over wild-type EGFR (EGFRWT).[2][3][4] this compound covalently binds to the Cys797 residue in the ATP-binding site of the EGFR kinase domain, irreversibly inhibiting its activity and blocking downstream signaling pathways that drive cell proliferation and survival in non-small cell lung cancer (NSCLC).[1][2][4] This document provides detailed protocols for the preparation and storage of this compound stock solutions for research use.

This compound Properties and Activity

This compound's efficacy is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC₅₀) against mutant forms of EGFR.[2][3]

| Property | Data | Reference |

| Synonym | ASK120067 | [3] |

| Molecular Formula | C₂₉H₃₂ClN₇O₂ | [2][3] |

| Molecular Weight | 546.06 g/mol | [2][3] |

| IC₅₀ (EGFRT790M) | 0.3 nM | [2][3] |

| IC₅₀ (EGFRWT) | 6.0 nM | [2][3] |

Solubility Data

Proper solvent selection is critical for preparing a stable, homogenous stock solution. It is recommended to use fresh, anhydrous dimethyl sulfoxide (DMSO) as moisture can reduce solubility.[3]

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 41.67 mg/mL (76.31 mM) | Ultrasonic assistance may be needed. | [2] |

| DMSO | 100 mg/mL (183.13 mM) | Use fresh DMSO as it is hygroscopic. | [3] |

| Ethanol | 8 mg/mL | - | [3] |

| Water | Insoluble | - | [3] |

Signaling Pathway Inhibition by this compound

This compound exerts its anti-tumor effects by inhibiting the EGFR signaling cascade. Upon binding to mutated EGFR, it prevents autophosphorylation and subsequent activation of key downstream pathways like RAS/MAPK and PI3K/AKT, which are crucial for tumor cell growth and survival.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.

Materials and Equipment:

-

This compound powder (MW: 546.06 g/mol )

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

Procedure:

-

Pre-weigh Vial: Tare a sterile microcentrifuge tube or vial on an analytical balance.

-

Weigh this compound: Carefully weigh 5.46 mg of this compound powder into the tared vial.

-

Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolve: Cap the vial securely and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.[2]

-

Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[2][3]

-

Label and Store: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store immediately as recommended below.

Storage and Stability of this compound

Proper storage is essential to maintain the integrity and activity of this compound.

| Form | Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | 3 years | [2][3] |

| Solid Powder | 4°C | 2 years | [2] |

| Stock Solution in DMSO | -80°C | 1 year | [3] |

| Stock Solution in DMSO | -80°C | 6 months | [2] |

| Stock Solution in DMSO | -20°C | 1 month | [2][3] |

Key Storage Guidelines:

-

Avoid Freeze-Thaw Cycles: Aliquoting stock solutions is highly recommended to avoid repeated temperature fluctuations that can degrade the compound.[2][3]

-

Protect from Light: Store solutions in amber vials or protect them from light.

-

Use Fresh Solvent: Moisture-absorbing DMSO can reduce the solubility of this compound; always use fresh, high-quality solvent.[3]

Protocol 2: Application in a Cell Viability (CCK-8/MTS) Assay

This protocol provides an example of how to use the this compound stock solution to determine its effect on the viability of cancer cells, such as the EGFRL858R/T790M-mutant NCI-H1975 cell line.[2]

Procedure:

-

Cell Seeding: Seed NCI-H1975 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

-

Prepare Serial Dilutions:

-

Thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare a series of dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 1 nM to 10 µM). Remember to include a vehicle control (DMSO-only) with the same final DMSO concentration as the highest this compound dose.

-

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO₂.

-

Add Viability Reagent: Add 10 µL of CCK-8 or a similar MTS/XTT reagent to each well.

-

Final Incubation: Incubate for 1-4 hours until a color change is apparent.

-

Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

References

Application Notes and Protocols: Limertinib in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (also known as ASK120067) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[][2][3][4] It is designed to target specific mutations in the EGFR gene, which are implicated in the development and progression of non-small cell lung cancer (NSCLC).[2][5] this compound has shown potent activity against both EGFR sensitizing mutations (such as exon 19 deletions and the L858R substitution) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[2][3][6][7] This document provides detailed protocols for the preparation and use of this compound in a cell culture setting, along with a summary of its biochemical and cellular activities.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.

| Property | Value | Source |

| Molecular Weight | 546.06 g/mol | [8] |

| Solubility in DMSO | 100 mg/mL (183.13 mM) | [8] |

| Solubility in Water | Insoluble | [8] |

| Solubility in Ethanol | 8 mg/mL | [8] |

Note: The use of fresh, anhydrous DMSO is highly recommended, as moisture-absorbing DMSO can reduce the solubility of the compound.[8]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by irreversibly binding to the kinase domain of mutant EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] The primary pathways affected are the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, both of which are crucial for cell proliferation, survival, and differentiation.[9] By blocking these pathways, this compound effectively suppresses the growth and induces apoptosis in cancer cells harboring activating EGFR mutations.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Determine the required concentration: For a 10 mM stock solution, you will need to dissolve 5.46 mg of this compound in 1 mL of DMSO. Adjust the amounts as needed for your desired stock concentration and volume.

-

Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 10-15 minutes.[10]

-

Visual Inspection: Visually inspect the solution to ensure that the compound is completely dissolved and no particulates are visible.[10]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture media to achieve the desired final concentration for treating cells.

Materials:

-

This compound stock solution in DMSO (from Protocol 1)

-

Complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or conical tubes

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, it is recommended to perform an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in culture medium.

-

Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture flasks or plates containing cells and medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.[11]

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to a separate set of cells. This is crucial to distinguish the effects of the drug from any potential effects of the solvent.

In Vitro Efficacy of this compound

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in various NSCLC cell lines harboring EGFR mutations.

| Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Effect | Source |

| NCI-H1975 | L858R/T790M | 12 | Anti-proliferative | [2] |

| PC-9 | exon19del | 6 | Anti-proliferative | [2] |

| HCC827 | exon19del | 2 | Anti-proliferative | [2] |

| BaF3-EGFR insNPG | D770_N771insNPG | - | Apoptosis Induction | [12] |

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as cell seeding density and assay duration.

Caption: Experimental workflow for assessing the in vitro efficacy of this compound.

Conclusion

This compound is a potent and selective third-generation EGFR TKI with significant anti-tumor activity against NSCLC with specific EGFR mutations. The protocols provided in this document offer a comprehensive guide for the preparation and use of this compound in cell culture experiments. Adherence to these protocols will help ensure the generation of reliable and reproducible data for researchers in oncology and drug development.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Innovent Announces NMPA Approval of this compound, a Third-generation EGFR TKI Collaborated with ASK Pharma, for the First-line Treatment of Lung Cancer [prnewswire.com]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. Innovent and Ask Pharm Announce Strategic Collaboration for this compound, a Third-generation EGFR TKI for the Treatment of Lung Cancer [prnewswire.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. Frontiers | ASK120067 (this compound) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

Application Notes and Protocols for Limertinib Treatment in NSCLC Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Limertinib (also known as ASK120067) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1][2]. It has demonstrated significant efficacy in non-small cell lung cancer (NSCLC) with specific EGFR mutations, including sensitizing mutations (exon 19 deletions and L858R), the T790M resistance mutation, and exon 20 insertions[3][4][5]. These application notes provide detailed protocols for evaluating the in vitro effects of this compound on NSCLC cell lines, focusing on its mechanism of action and anti-proliferative and pro-apoptotic activities.

Mechanism of Action

This compound covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways[2][6]. By inhibiting these pathways, this compound effectively induces cell cycle arrest and apoptosis in EGFR-mutant NSCLC cells[4][7].

Signaling Pathway Diagram

Caption: this compound inhibits EGFR phosphorylation, blocking downstream AKT and ERK signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various NSCLC cell lines and against specific EGFR mutations.

Table 1: IC50 Values of this compound in Kinase Assays

| Target EGFR Mutation | IC50 (nM) |

| EGFRL858R/T790M | 0.3[2][6] |

| EGFRT790M | 0.5[2][6] |

| EGFRexon19del | 0.5[2][6] |

| EGFRWT | 6.0[1][2] |

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| NCI-H1975 | L858R/T790M | 12[2][6] |

| PC-9 | exon19del | 6[2][6] |

| HCC827 | exon19del | 2[2][6] |

| A431 | Wild-Type | 338[2] |

| LoVo | Wild-Type | >1000 |

| A549 | Wild-Type | 1541[2] |

Table 3: Apoptosis Induction by this compound in BaF3-EGFR insNPG Cells

| Treatment Duration | This compound Concentration (µM) | Apoptosis Rate (%) |

| 24 hours | 0.1 | 68.0[4] |

| 24 hours | 0.3 | 84.6[4] |

| 24 hours | 1.0 | 88.8[4] |

| 48 hours | 0.3 | 76.3[4] |

| 72 hours | 0.3 | 83.6[4] |

| Control (DMSO) | - | 8.0[4] |

Experimental Protocols

General Experimental Workflow

Caption: General workflow for in vitro evaluation of this compound in NSCLC cell lines.

Protocol 1: Cell Viability Assay (CCK-8 or Crystal Violet)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

NSCLC cell lines (e.g., NCI-H1975, PC-9, HCC827)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or Crystal Violet solution

-

Plate reader

Procedure:

-

Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Quantification:

-

CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

-

Crystal Violet: Fix the cells with methanol, stain with 0.1% crystal violet, and solubilize the dye. Measure the absorbance at 570 nm[8].

-

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol assesses the effect of this compound on the phosphorylation of EGFR and its downstream targets.

Materials:

-

NSCLC cell lines

-

6-well plates

-

This compound

-

Serum-free medium

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)[4]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, starve them in a serum-free medium for 24 hours[4].

-

Treat the cells with various concentrations of this compound for 2-4 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for the last 15 minutes of treatment to induce EGFR phosphorylation[4].

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C[4].

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

Materials:

-

NSCLC cell lines

-

12-well plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 12-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound for 24, 48, or 72 hours[4][7].

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) based on Annexin V and PI staining.

Conclusion

This compound is a potent inhibitor of mutant EGFR in NSCLC cell lines. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of this compound, including its impact on cell viability, apoptosis, and key signal transduction pathways. These assays are crucial for the preclinical evaluation of this compound and for understanding the mechanisms of response and resistance.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Frontiers | ASK120067 (this compound) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

- 5. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | ASK120067 | Potent EGFR inhibitor | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Establishing Limertinib-Resistant Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that targets both sensitizing EGFR mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2][3] Like other targeted therapies, the development of acquired resistance is a significant clinical challenge.[4][5] The establishment of this compound-resistant cell line models is crucial for understanding the molecular mechanisms of resistance and for the development of next-generation therapeutic strategies. This document provides a detailed protocol for generating and characterizing this compound-resistant cell lines.

Data Presentation

Table 1: this compound IC50 Values in EGFR-Mutant NSCLC Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various EGFR-mutant NSCLC cell lines, which can serve as a baseline for establishing resistant models.

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |

| NCI-H1975 | L858R/T790M | 12 |

| PC-9 | exon 19 deletion | 6 |

| HCC827 | exon 19 deletion | 2 |

| A431 | Wild-Type | 338 |

| LoVo | Wild-Type | >1000 |

| A549 | Wild-Type | 1541 |

(Data sourced from MedchemExpress)[3]

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line via Continuous Dose Escalation

This protocol describes a standard method for generating a this compound-resistant cell line by exposing a parental cell line to gradually increasing concentrations of the drug.

Materials:

-

Parental NSCLC cell line (e.g., NCI-H1975, PC-9, or HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (ASK120067)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cell viability assay reagent (e.g., MTT, CCK-8)

-

Microplate reader

-

Cell culture flasks and dishes

-

Cryopreservation medium

Procedure:

-

Determine the initial IC50 of this compound:

-

Plate the parental cells in a 96-well plate at a suitable density.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Perform a cell viability assay to determine the IC50 value. This will be the starting concentration for developing resistance.

-

-

Initiate Continuous Exposure:

-

Culture the parental cells in their complete medium containing this compound at a concentration equal to the determined IC50.

-

Initially, significant cell death is expected. The surviving cells will be the basis for the resistant population.

-

-

Monitor and Subculture:

-

Monitor the cells for signs of recovery and proliferation.

-

Once the cells have adapted and reached 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.

-

-

Dose Escalation:

-

After the cells have been successfully cultured for at least two passages at the current this compound concentration, gradually increase the drug concentration (a 1.5 to 2-fold increase at each step is recommended).

-

Repeat the monitoring and subculturing process at each new concentration. If a majority of cells die, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.

-

-

Confirmation of Resistance:

-

Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to this compound and compare it to the parental cell line.

-

A significant increase in the IC50 (e.g., >5-10 fold) indicates the establishment of a resistant cell line.

-

-

Cryopreservation:

-

At each successful dose escalation step, cryopreserve vials of the cells for future use.

-

Protocol 2: Characterization of this compound-Resistant Cell Lines

Once a resistant cell line is established, it is essential to characterize the mechanisms of resistance.

1. Western Blot Analysis for Signaling Pathway Alterations:

-

Objective: To assess changes in key signaling proteins downstream of EGFR.

-

Procedure:

-

Lyse parental and resistant cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

2. Genetic Analysis for EGFR Mutations:

-

Objective: To identify acquired mutations in the EGFR gene, such as the C797S mutation.

-

Procedure:

-

Isolate genomic DNA from both parental and resistant cell lines.

-

Amplify the EGFR kinase domain by PCR.

-

Sequence the PCR products (Sanger or Next-Generation Sequencing) to identify any mutations that have arisen in the resistant cell line.

-

3. Fluorescence In Situ Hybridization (FISH) for Gene Amplification:

-

Objective: To detect amplification of bypass pathway genes, such as MET.

-

Procedure:

-

Prepare slides with fixed parental and resistant cells.

-

Use a commercially available FISH probe set for the MET gene.

-

Hybridize the probe to the cellular DNA.

-

Visualize the signals using a fluorescence microscope and quantify the gene copy number.

-

Visualizations

References

- 1. Efficacy and safety of ASK120067 (this compound) in patients with locally advanced or metastatic EGFR T790M-mutated non–small cell lung cancer: A multicenter, single-arm, phase IIb study. - ASCO [asco.org]

- 2. Efficacy and Safety of this compound (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of resistance to osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Limertinib in In Vivo Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (also known as ASK120067) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant signaling pathways for the use of this compound in preclinical in vivo mouse xenograft studies.

Mechanism of Action

This compound selectively and potently inhibits mutant EGFR, including sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.[1] By binding to the cysteine residue (Cys797) in the ATP-binding site of EGFR, this compound effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Signaling Pathway

The binding of ligands to EGFR or the presence of activating mutations leads to the autophosphorylation of the receptor's tyrosine kinase domain. This triggers a cascade of intracellular signaling events. This compound's inhibition of EGFR phosphorylation prevents the activation of these downstream pathways, ultimately leading to reduced tumor growth.

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables summarize the reported dosages and corresponding anti-tumor efficacy of this compound in various mouse xenograft models.

Table 1: this compound Dosage and Efficacy in BaF3-EGFR insNPG Xenograft Model

| Dosage (mg/kg/day, oral) | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

| 15 | 8 days | 32.5% | [2] |

| 25 | 8 days | 48.5% | [2] |

| 50 | 8 days | 65.9% | [2] |

Table 2: this compound Dosage and Efficacy in NCI-H1975 (EGFR L858R/T790M) Xenograft Model

| Dosage (mg/kg/day, oral) | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

| 5 | 21 days | Not explicitly stated, but significant regression | [3] |

| 10 | 21 days | 99.3% | [3] |

| 20 | 21 days | 85.7% | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

-

This compound powder

-

Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water)

-

Sterile water

-

Mortar and pestle or appropriate homogenization equipment

-

Magnetic stirrer and stir bar

-

Sterile tubes for storage

Procedure:

-

Calculate the required amount of this compound powder based on the desired concentration and the total volume of the dosing solution.

-

Weigh the this compound powder accurately.

-

Prepare the 0.5% CMC-Na vehicle solution by dissolving the appropriate amount of CMC-Na in sterile water with the aid of a magnetic stirrer.

-

Triturate the this compound powder in a small volume of the vehicle to create a smooth paste.

-

Gradually add the remaining vehicle to the paste while continuously mixing or homogenizing to ensure a uniform suspension.

-

Stir the final suspension for at least 30 minutes to ensure homogeneity.

-

Store the prepared this compound suspension at 4°C for short-term use. It is recommended to prepare the suspension fresh for each set of experiments.

Protocol 2: Establishment of NSCLC Xenograft Models (e.g., NCI-H1975, PC-9)

Materials:

-

NSCLC cell lines (e.g., NCI-H1975, PC-9) cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old).

-

Matrigel (optional, can improve tumor take rate).

-

Phosphate-buffered saline (PBS), sterile.

-

Trypsin-EDTA.

-

Hemocytometer or automated cell counter.

-

Syringes and needles (27-30 gauge).

Procedure:

-

Culture the selected NSCLC cell line under standard conditions until they reach 80-90% confluency.

-

Harvest the cells by trypsinization, followed by centrifugation to pellet the cells.

-

Resuspend the cell pellet in sterile PBS or culture medium without serum.

-

Perform a cell count and assess viability (e.g., using trypan blue exclusion).

-

Adjust the cell concentration to the desired density (e.g., 5 x 10^6 to 1 x 10^7 cells per 100-200 µL).

-

If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to achieve a final 1:1 ratio.

-

Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the immunocompromised mice.[4][5]

-

Monitor the mice for tumor formation.

Protocol 3: In Vivo Efficacy Study

Procedure:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]

-

Measure the tumor dimensions (length and width) using calipers and the body weight of each mouse before initiating treatment.

-

Administer this compound orally (gavage) at the desired dosage and schedule (e.g., once daily). The control group should receive the vehicle only.

-

Monitor tumor growth by measuring tumor volume (Volume = (Length x Width²) / 2) and body weight 2-3 times per week.[1]

-

Continue the treatment for the specified duration (e.g., 8 to 21 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo mouse xenograft study with this compound.

Caption: A typical workflow for a this compound in vivo xenograft study.

Conclusion

This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models of NSCLC with EGFR mutations. The provided protocols and data serve as a guide for researchers to design and execute robust in vivo studies to further evaluate the efficacy and mechanisms of action of this promising targeted therapy. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results.

References

- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 2. researchgate.net [researchgate.net]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for Western Blot Analysis of Phospho-EGFR (p-EGFR) Following Limertinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction